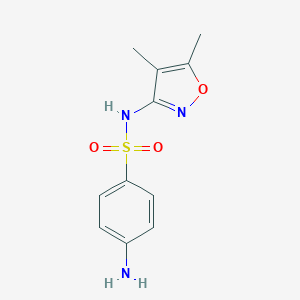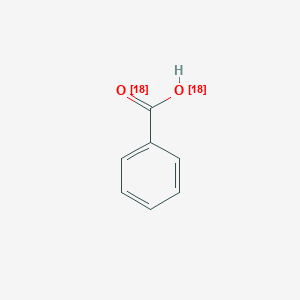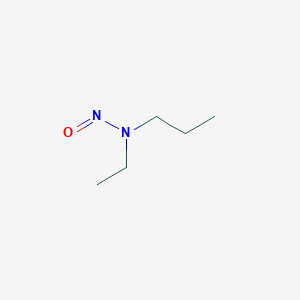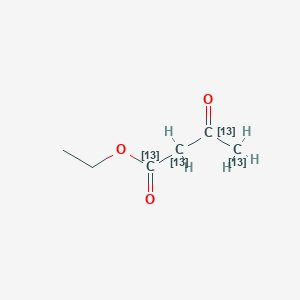
Sulfatroxazole
Descripción general
Descripción
Sulfatroxazol es un derivado de sulfonamida patentado por F. Hoffmann-La Roche & Co., A.-G. Es un agente antibacteriano y antibiótico bacteriostático que inhibe competitivamente la dihidroptéroato sintasa, evitando la formación de ácido dihidropteroico, un precursor del ácido fólico necesario para el crecimiento bacteriano .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Sulfatroxazol se puede sintetizar mediante la reacción de 4-amino-N-(4,5-dimetil-1,2-oxazol-3-il)bencensulfonamida con reactivos apropiados en condiciones controladas . La reacción típicamente involucra el uso de bases y condiciones criogénicas para asegurar la estabilidad del compuesto .
Métodos de producción industrial: La producción industrial de sulfatroxazol implica el uso de reactivos de alta pureza y medidas estrictas de control de calidad para garantizar la consistencia y la eficacia del producto final. El proceso incluye pasos como calentamiento, agitación y filtración para lograr la pureza y concentración deseadas .
Análisis De Reacciones Químicas
Tipos de reacciones: Sulfatroxazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para modificar la estructura química de sulfatroxazol.
Sustitución: Sulfatroxazol puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean en reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas u otras formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Sulfatroxazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Sulfatroxazol ejerce sus efectos antibacterianos inhibiendo competitivamente la enzima dihidroptéroato sintasa. Esta inhibición evita la condensación de pteridina con ácido para-aminobenzoico (PABA), bloqueando así la síntesis de ácido dihidrofolico, un precursor esencial para la síntesis de ADN, ARN y proteínas bacterianas . La interrupción de la síntesis de ácido fólico conduce en última instancia a la inhibición del crecimiento y la replicación bacteriana .
Compuestos similares:
Sulfametoxazol: Otro antibiótico sulfonamida con un mecanismo de acción similar, utilizado en combinación con trimetoprima para tratar diversas infecciones bacterianas.
Sulfisoxazol: Un antibiótico sulfonamida de acción corta con actividad contra una amplia gama de organismos grampositivos y gramnegativos.
Singularidad de Sulfatroxazol: Sulfatroxazol es único en sus modificaciones estructurales específicas, que confieren propiedades farmacocinéticas distintas y actividad antibacteriana. Su capacidad para inhibir la dihidroptéroato sintasa con alta especificidad lo convierte en un compuesto valioso en el tratamiento de infecciones bacterianas .
Comparación Con Compuestos Similares
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action, used in combination with trimethoprim for treating various bacterial infections.
Sulfisoxazole: A short-acting sulfonamide antibiotic with activity against a wide range of gram-positive and gram-negative organisms.
Uniqueness of Sulfatroxazole: this compound is unique in its specific structural modifications, which confer distinct pharmacokinetic properties and antibacterial activity. Its ability to inhibit dihydropteroate synthase with high specificity makes it a valuable compound in the treatment of bacterial infections .
Propiedades
IUPAC Name |
4-amino-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUFGBIKKGOPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177829 | |
| Record name | Sulfatroxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23256-23-7 | |
| Record name | Sulfatroxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23256-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfatroxazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfatroxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfatroxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFATROXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXC0PT8FFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does sulfatroxazole exert its antimicrobial effect?
A1: this compound, a sulfonamide bacteriostatic antibiotic, acts by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHPS, this compound ultimately disrupts bacterial DNA and RNA synthesis, thereby halting bacterial growth.
Q2: What is the metabolic fate of this compound in the body?
A: this compound undergoes significant metabolism, primarily via two pathways: hydroxylation and acetylation. Research indicates that hydroxylation is the predominant metabolic pathway in humans, accounting for approximately 70% of the administered dose []. The primary metabolite formed is 5-hydroxythis compound. Around 15% of the dose undergoes acetylation, forming N4-acetylthis compound []. The remaining 10% is excreted unchanged in the urine [].
Q3: Are there species-specific differences in this compound metabolism?
A: Yes, research comparing this compound metabolism in goats and pigs reveals interesting differences. While both species primarily eliminate the drug through urinary excretion, the metabolic profile varies. Goats excrete a significant portion (64%) as unchanged this compound, with 5'-OH-STZ (18%) and N4-acetyl-STZ (19%) as the main metabolites []. In contrast, pigs excrete a larger proportion (70%) as N4-acetyl-STZ, with unchanged this compound accounting for 30% and only trace amounts of 5'-OH-STZ detected []. These findings highlight the importance of considering species-specific metabolism in veterinary medicine.
Q4: Does urine pH influence this compound excretion?
A: Studies in goats have shown that urinary excretion of this compound increases with increasing urine pH []. This observation indicates that the renal handling of this compound involves passive reabsorption, which is influenced by the drug's ionization state. In more alkaline urine, a greater proportion of this compound exists in its ionized form, reducing reabsorption and promoting excretion.
Q5: Does the human kidney contribute to this compound metabolism beyond filtration and secretion?
A: While the liver is typically considered the primary site for drug metabolism, the kidneys can also play a role. Research suggests that the human kidney contributes to the metabolic clearance of certain drugs through processes like acyl glucuronidation, N-glucuronidation, and glycination []. Although not explicitly confirmed for this compound, it is essential to acknowledge the kidney's potential contribution to the overall metabolic clearance of drugs.
Q6: What is the mechanism behind the observed synergistic effect of this compound when combined with trimethoprim?
A: The combination of this compound and trimethoprim exhibits synergistic antimicrobial activity due to their sequential inhibition of folate synthesis in bacteria. As discussed earlier, this compound targets dihydropteroate synthetase. Trimethoprim, on the other hand, inhibits dihydrofolate reductase, another key enzyme in the bacterial folate pathway. This dual inhibition effectively disrupts THF synthesis, leading to a more potent antimicrobial effect compared to either drug alone. Studies have demonstrated this synergism against various bacterial strains, including Salmonella strains isolated from horses [].
Q7: Are there concerns regarding resistance to this compound?
A7: Like many antibiotics, the emergence of resistance to this compound poses a significant challenge. Resistance often arises from mutations in the bacterial DHPS enzyme, reducing this compound's binding affinity and effectiveness. Additionally, bacteria can acquire resistance genes via horizontal gene transfer. Monitoring resistance patterns and promoting responsible antimicrobial stewardship are crucial to combatting the spread of resistance.
Q8: Are there alternative therapeutic options if this compound resistance is encountered?
A8: If this compound resistance is suspected or confirmed, alternative antimicrobial agents may be considered. These could include other classes of antibiotics, such as tetracyclines, fluoroquinolones, or potentiated sulfonamides. The choice of alternative therapy depends on various factors, including the bacterial species involved, the site of infection, and the patient's individual characteristics.
Q9: What are the implications of protein binding on this compound distribution and activity?
A: this compound exhibits a high degree of protein binding, with approximately 84% bound to plasma proteins at therapeutic concentrations []. Protein binding can significantly influence drug distribution and activity. Only the unbound (free) fraction of this compound is pharmacologically active and able to diffuse into tissues and exert its antimicrobial effects. Factors affecting protein binding, such as hypoalbuminemia, can alter the free drug concentration and potentially influence therapeutic outcomes.
Q10: How are monoclonal antibodies being used to detect this compound?
A: Researchers have developed monoclonal antibodies against a sulfathiazole derivative, aiming to detect various sulfonamide antibiotics, including this compound []. These antibodies are highly specific and can recognize the aromatic amino group common to all sulfonamides. Competitive ELISA protocols utilizing these antibodies show promise as sensitive methods for detecting this compound and other sulfonamides in various matrices [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)







![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

